molecular formula C8H12N2O2S B146594 1,3-Diethyl-2-thiobarbituric acid CAS No. 5217-47-0

1,3-Diethyl-2-thiobarbituric acid

Cat. No.: B146594
CAS No.: 5217-47-0
M. Wt: 200.26 g/mol
InChI Key: SHBTUGJAKBRBBJ-UHFFFAOYSA-N
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Description

Classification and Structural Features of Thiobarbituric Acid Derivatives

Thiobarbituric acid and its derivatives are a class of heterocyclic organic compounds. The core structure is a six-membered ring containing two nitrogen atoms and a sulfur atom. The properties and reactivity of these derivatives are highly influenced by the substituents attached to the nitrogen and carbon atoms of the ring.

Position of Ethyl Substituents and Sulfur Atom

In 1,3-Diethyl-2-thiobarbituric acid, two ethyl groups are attached to the nitrogen atoms at positions 1 and 3 of the barbituric acid ring. The "thio" prefix indicates that the oxygen atom at the C2 position is replaced by a sulfur atom. This substitution is a key feature that distinguishes it from its oxygen-containing counterpart, 1,3-diethylbarbituric acid. The presence of the sulfur atom significantly influences the electronic properties and reactivity of the molecule.

Electron-Withdrawing Capacity and Conjugated Systems

The thiobarbituric acid ring, particularly with the thione group at the C2 position, acts as a strong electron-withdrawing moiety. mdpi.com This electron-withdrawing nature is enhanced by the presence of the two carbonyl groups at the C4 and C6 positions. This characteristic makes this compound a valuable component in the design and synthesis of "push-pull" chromophores. mdpi.com In these systems, an electron-donating group is connected to an electron-accepting group (like the DETBA moiety) through a π-conjugated bridge, leading to interesting nonlinear optical (NLO) properties. mdpi.commdpi.com The ability of the thiobarbituric acid ring to participate in extended conjugation is a key factor in the stability and reactivity of various derivatives. rsc.org

Historical Context and Evolution of Thiobarbituric Acid Research

The study of barbituric acid and its derivatives dates back to the 19th century. However, research into thiobarbituric acid derivatives gained significant momentum in the mid-20th century. Initially, the focus was largely on their biological activities. A pivotal moment in the history of thiobarbituric acid research was the discovery of the thiobarbituric acid (TBA) test for measuring lipid peroxidation. researchgate.netwikipedia.org This test, which relies on the reaction of malondialdehyde (a product of lipid oxidation) with TBA to form a colored product, became a widely used method in food science and biomedical research. researchgate.nettaylorandfrancis.comwikipedia.org Over time, the scope of research expanded to explore the synthesis and application of various N-substituted thiobarbituric acid derivatives, including this compound, in areas beyond biology, such as materials science and organic synthesis. mdpi.comnih.gov

Significance in Contemporary Chemical and Materials Science Research

In recent years, this compound has emerged as a significant compound in several areas of chemical and materials science research. Its strong electron-accepting character makes it a key building block for the synthesis of molecules with large second-order nonlinear optical (NLO) responses, which are crucial for applications in optoelectronics and photonics. mdpi.commdpi.com Furthermore, DETBA is utilized in the development of novel dyes and pigments due to the formation of colored products in condensation reactions. mdpi.com Its reactivity in Knoevenagel condensations and Michael additions allows for the synthesis of a wide range of complex organic molecules. rsc.org Recent studies have also explored its use as a co-initiator in the photopolymerization of dental materials, highlighting its versatility. nih.govsigmaaldrich.com

Overview of Research Trajectories for this compound

Current research on this compound is following several promising trajectories. A significant area of focus is the design and synthesis of novel push-pull chromophores incorporating the DETBA moiety for advanced NLO materials. mdpi.com Researchers are exploring the effect of different donor groups and conjugated linkers on the NLO properties of these molecules. Another active area of investigation is the development of new synthetic methodologies that utilize DETBA as a versatile starting material or reagent. mdpi.comrsc.org This includes exploring its reactivity in multicomponent reactions and under various catalytic conditions. Furthermore, there is ongoing interest in the application of DETBA derivatives as sensors and in the development of functional materials with specific optical and electronic properties. researchgate.net

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C8H12N2O2S sigmaaldrich.comnih.gov
Molecular Weight 200.26 g/mol sigmaaldrich.comnih.gov
Melting Point 109-112 °C sigmaaldrich.comchemicalbook.com
Appearance Off-white powder chemicalbook.com
Solubility Soluble in 1 M NaOH sigmaaldrich.com
InChI Key SHBTUGJAKBRBBJ-UHFFFAOYSA-N sigmaaldrich.com

Spectroscopic Data of a Derivative

The following table presents selected spectroscopic data for a butadiene derivative synthesized from this compound, specifically 5-(3,3-di([1,1'-biphenyl]-4-yl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. mdpi.com

Spectroscopic DataValue
IR (KBr, cm⁻¹) 1667 (C=O)
¹H NMR (CDCl₃, ppm) 8.73 (d, J = 12.3 Hz), 8.30 (d, J = 12.3 Hz), 4.62 (q, J = 6.9 Hz), 4.54 (q, J = 6.9 Hz), 1.38 (t, J = 6.9 Hz), 1.31 (t, J = 6.9 Hz)
¹³C{¹H} NMR (CDCl₃, ppm) 178.9 (C=S)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
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InChI

InChI=1S/C8H12N2O2S/c1-3-9-6(11)5-7(12)10(4-2)8(9)13/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SHBTUGJAKBRBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(=O)N(C1=S)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
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DSSTOX Substance ID

DTXSID0022222
Record name 1,3-Diethyl-2-thiobarbituric acid
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Molecular Weight

200.26 g/mol
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CAS No.

5217-47-0
Record name 1,3-Diethyl-2-thiobarbituric acid
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Record name 1,3-Diethyl-2-thiobarbituric acid
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Record name 1,3-Diethyl-2-thiobarbituric acid
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Record name 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-2-thioxo-
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Record name 1,3-Diethyl-2-thiobarbituric acid
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Record name 1,3-diethyldihydro-2-thioxopyrimidine-4,6(1H,5H)-dione
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Record name 1,3-DIETHYL-2-THIOBARBITURIC ACID
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Synthetic Methodologies and Strategies for 1,3 Diethyl 2 Thiobarbituric Acid

Established Synthetic Routes

The traditional synthesis of 1,3-Diethyl-2-thiobarbituric acid is a well-documented condensation reaction that remains a fundamental approach for obtaining this compound.

Reaction of Thiourea (B124793) with Diethyl Malonate in the Presence of Sodium Methoxide (B1231860) in Methanol (B129727)

A primary and common method for synthesizing this compound involves the condensation reaction between thiourea and diethyl malonate. chemicalbook.com This reaction is typically carried out in the presence of a strong base, sodium methoxide, using methanol as the solvent. The process begins by dissolving the reactants in methanol, after which the mixture is heated under reflux for several hours. chemicalbook.com The sodium methoxide acts as a catalyst, facilitating the cyclization of the reactants to form the thiobarbiturate ring structure. google.com While sodium ethoxide can also be used, potentially leading to higher yields for the parent thiobarbituric acid, sodium methylate is a more economical option. google.com

The molar ratio of the reactants is a critical parameter in this synthesis. Typically, diethyl malonate, thiourea, and sodium ethoxide are used in a molar ratio of 1:1-1.5:2-4 to generate various 2-thiobarbituric acid derivatives. google.com

Post-Reaction Processing: Distillation and Acidification

Following the reflux period, the post-reaction processing is crucial for isolating the final product. The first step involves the removal of the methanol solvent, which is accomplished through distillation under reduced pressure. chemicalbook.com Once the methanol is recovered, the resulting residue is cooled. chemicalbook.com The subsequent and final step is acidification. The cooled mixture is treated with hydrochloric acid until the pH reaches a value between 1 and 2. chemicalbook.com This acidification step neutralizes the sodium salt of the thiobarbituric acid formed during the reaction, causing the desired this compound to precipitate out of the solution as a solid. chemicalbook.com After standing, often overnight, the crystalline product is collected by filtration. chemicalbook.com

Advanced Synthetic Approaches for Derivatives

Building upon the core structure of this compound, advanced synthetic methods have been developed to create a wide array of complex derivatives. These methods often focus on improving efficiency, yield, and the ability to generate molecular complexity in fewer steps.

One-Pot Syntheses

One-pot syntheses have emerged as an efficient strategy for producing complex derivatives from this compound. These procedures combine multiple reaction steps into a single sequence without isolating intermediate compounds, saving time and resources. A notable example is the synthesis of push-pull butadienes. mdpi.com This involves the indium trichloride (B1173362) (InCl₃)-catalyzed coupling of this compound with propargylic alcohols in water. mdpi.com The reaction proceeds through an initial Meyer-Schuster rearrangement of the alcohol to form an enal, which then undergoes a Knoevenagel condensation with the thiobarbituric acid derivative to yield the final butadiene dye. mdpi.com Similarly, multi-component reactions involving arylglyoxals, acetylacetone, and thiobarbituric acid in water can produce complex 5-(furan-3-yl)thiobarbiturate derivatives in a single step. researchgate.net

One-Pot Synthesis of Butadiene Dyes from this compound mdpi.com
Starting MaterialsCatalystConditionsKey TransformationsProduct TypeYield
This compound, Propargylic AlcoholsInCl₃MW irradiation, WaterMeyer-Schuster rearrangement, Knoevenagel condensationPush-Pull Butadienes75-79%

Microwave-Assisted Catalysis

Microwave-assisted synthesis has become a powerful tool for accelerating organic reactions, including the synthesis of thiobarbituric acid derivatives. rsc.organton-paar.com This technique utilizes microwave irradiation to heat the reaction mixture internally and efficiently, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. anton-paar.comnih.gov For instance, the one-pot synthesis of butadiene dyes from this compound and propargylic alcohols is effectively performed under microwave (MW) irradiation, proceeding cleanly in water. mdpi.com Another application is the condensation of diarylidene acetones with thiobarbituric acids, which can be carried out under solvent-free microwave irradiation to produce spiro-heterocyclic compounds in excellent yields. buet.ac.bd These methods highlight the potential of microwave heating to enhance the synthesis of complex N-heterocycles. rsc.org

Comparison of Synthesis Methods mdpi.comnih.gov
Reaction TypeMethodReaction TimeKey Advantage
Thiosemicarbazone SynthesisConventional Heating480 minutesStandard procedure
Thiosemicarbazone SynthesisMicrowave-Assisted (Solvent-Free)3 minutesDrastic reduction in time
Butadiene Dye SynthesisMicrowave-Assisted (in Water)Not specified, but noted as efficientClean reaction, high yield

Multi-step Reaction Pathways for Complex Derivatives

The synthesis of highly functionalized and complex derivatives often requires multi-step reaction pathways. These strategies allow for the precise installation of various chemical moieties onto the thiobarbituric acid scaffold. For example, a library of bis-Schiff base derivatives has been synthesized through multi-step reactions starting from thiobarbituric acid. researchgate.net Another intricate pathway involves the Knoevenagel condensation of substituted thiobarbituric acids with different carboxaldehyde derivatives, such as indole-3-carboxaldehyde, to yield the final products. omicsonline.org This synthesis first requires the formation of a substituted biphenyl (B1667301) thiobarbituric acid via the cyclization of a substituted biphenyl thiourea with malonic acid and acetyl chloride. omicsonline.org

Furthermore, complex arylazo-thiobarbituric acid derivatives have been prepared through a sequence that starts with the diazotization of a substituted aniline. researchgate.net The resulting diazonium salt is then reacted with diethyl malonate to form a hydrazone, which is subsequently condensed with thiourea in the presence of sodium ethoxide to build the final heterocyclic product. researchgate.net The Michael addition reaction also serves as a pathway, where this compound reacts with dienones in a regioselective manner to form new diethyl ammonium (B1175870) salts of thiobarbituric acid derivatives without cyclization. nih.govmdpi.com

Multi-Step Synthesis of Thiobarbituric Acid Derivatives
Target DerivativeInitial StepKey IntermediateFinal Reaction TypeReference
Bis-Schiff BasesFormation of thiobarbituric acidThiobarbituric acidCondensation with aldehydes/amines researchgate.net
Arylazo-thiobarbituric acidsDiazotization of substituted anilineDiethyl 2-(2-phenyl)hydrazono-malonateCondensation with thiourea researchgate.net
Substituted TBA-carboxaldehydesFormation of substituted biphenyl thioureaSubstituted biphenyl thiobarbituric acidKnoevenagel condensation omicsonline.org
Diethyl ammonium salt derivativesPreparation of dienoneN,N-diethylthiobarbituric acid enolateMichael addition nih.gov

Yield Optimization and Reaction Efficiency

The optimization of yield and reaction efficiency is a critical aspect of the synthesis of this compound and its derivatives. Research indicates that the choice of reactants, catalysts, and reaction conditions significantly influences the outcome and efficiency of the synthetic process.

A common method for synthesizing thiobarbituric acids involves the condensation of a substituted diethyl malonate with thiourea. google.com The use of an alkaline reagent, such as sodium ethoxide, is crucial for catalyzing this reaction. The molar ratio of the reactants and catalyst is a key factor in optimizing the yield. For instance, a patented method for preparing 2-thiobarbituric acid derivatives specifies a molar ratio of substituted diethyl malonate to thiourea and sodium ethoxide as 1:1-1.5:2-4 to achieve high yields. google.com In one specific example, adjusting the pH to 1-2 after the reaction and subsequent purification steps resulted in a product yield of 91.6%. google.com

Knoevenagel condensation is another pivotal reaction involving this compound, typically reacting with various aldehydes. The efficiency and the nature of the final product are highly dependent on the aldehyde's substituents and the reaction conditions. For example, reactions conducted in ethanol (B145695) at room temperature between this compound and aldehydes like pyridine-4-carbaldehyde or 4-nitrobenzaldehyde (B150856) exclusively yield Michael adducts. rsc.orgrsc.org However, when 4-(dimethylamino)benzaldehyde (B131446) is used under the same conditions, the Knoevenagel product is formed. rsc.orgrsc.org The stability of this product is attributed to the strong electron-donating effect of the dimethylamino group. rsc.orgrsc.org Forcing this Knoevenagel product to react further requires more stringent conditions, such as refluxing in ethanol with excess this compound. rsc.orgrsc.org

The synthesis of push-pull butadienes from this compound highlights different strategies for yield optimization. A conventional method involving the Knoevenagel condensation with specific α,β-unsaturated aldehydes in refluxing ethanol under basic conditions has been reported. mdpi.com More advanced, one-pot methods have also been developed. One such method, using an Indium(III) chloride catalyst and microwave irradiation, produced various butadiene derivatives with yields ranging from 65% to 79%. mdpi.com

Product DerivativeSynthetic MethodCatalyst/BaseSolventConditionsYieldReference
5-(p-methoxybenzyl)-2-thiobarbituric acid derivativeCondensation of diethyl malonate derivative and thioureaSodium EthoxideEthanolReflux, then pH adjustment91.6% google.com
5-(3,3-bis(4-methoxyphenyl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dioneOne-pot reaction with propargylic alcoholInCl₃WaterMicrowave (160 °C, 20 min)75% mdpi.com
5-(3,3-bis(4-(dimethylamino)phenyl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dioneOne-pot reaction with propargylic alcoholInCl₃WaterMicrowave (160 °C, 20 min)65% mdpi.com
5-(3,3-bi([1,1'-biphenyl]-4-yl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dioneOne-pot reaction with propargylic alcoholInCl₃WaterMicrowave (160 °C, 20 min)79% mdpi.com
Indane-1,3-dione and this compound adductCondensation reactionPiperidineAbsolute EthanolReflux overnight (100 °C)43% acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, aiming to reduce environmental impact through sustainable practices.

A significant advancement in this area is the development of a one-pot synthesis for push-pull butadienes which utilizes water as the reaction solvent. mdpi.com Water is an ideal green solvent due to its non-toxicity, availability, and safety. This method, which also employs microwave irradiation, represents a substantial improvement over traditional methods that often rely on volatile organic solvents. mdpi.com Microwave-assisted synthesis offers benefits such as enhanced reaction rates, higher yields, and improved energy efficiency. mdpi.com

Furthermore, the work-up procedure for this microwave-assisted synthesis is remarkably simple and environmentally friendly. After cooling, the product precipitates and can be isolated by simple decantation and washing with water, methanol, and diethyl ether, which minimizes the generation of solvent waste. mdpi.com

The choice of solvent is a cornerstone of green chemistry. unibo.it Many of the documented syntheses involving this compound utilize ethanol as the solvent. rsc.orgrsc.orgacs.orgnih.gov Ethanol is considered a greener alternative to many other organic solvents because it is renewable, biodegradable, and has lower toxicity.

The development of one-pot syntheses, such as the InCl₃-catalyzed reaction of this compound with propargylic alcohols, also aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures. mdpi.com This approach minimizes the consumption of materials and energy, and lessens waste production compared to multi-step syntheses. mdpi.com

Chemical Reactivity and Transformation of 1,3 Diethyl 2 Thiobarbituric Acid

Fundamental Reaction Mechanisms

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a fundamental reaction in organic chemistry involving the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. wikipedia.orgsci-hub.se 1,3-Diethyl-2-thiobarbituric acid possesses an activated methylene (B1212753) group at the C5 position, making it a suitable reactant for Knoevenagel condensations with various aldehydes and ketones. rltsc.edu.inresearchgate.net This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgsci-hub.se

This compound readily undergoes Knoevenagel condensation with a variety of aromatic aldehydes. rsc.org The reaction, typically carried out in ethanol (B145695) at room temperature, yields different products depending on the nature of the aldehyde used. rsc.org For instance, the reaction with 4-(dimethylamino)benzaldehyde (B131446) and cinnamaldehyde (B126680) results in the formation of the corresponding Knoevenagel condensation products. rsc.orgmdpi.com

However, when this compound is reacted with other aldehydes such as pyridine-4-carbaldehyde, 4-methoxybenzaldehyde, benzaldehyde (B42025), 4-cyanobenzaldehyde, 4-nitrobenzaldehyde (B150856), and 4-ferrocenylbenzaldehyde under the same conditions, the reaction proceeds further to exclusively yield arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methane Michael adducts. rsc.org

The following table summarizes the products obtained from the reaction of this compound with various aldehydes:

AldehydeProduct Type
4-(Dimethylamino)benzaldehydeKnoevenagel Product
CinnamaldehydeKnoevenagel Product
Pyridine-4-carbaldehydeMichael Adduct
4-MethoxybenzaldehydeMichael Adduct
BenzaldehydeMichael Adduct
4-CyanobenzaldehydeMichael Adduct
4-NitrobenzaldehydeMichael Adduct
4-FerrocenylbenzaldehydeMichael Adduct

Table 1: Products from the reaction of this compound with various aldehydes. rsc.org

The formation of arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methanes occurs through a Knoevenagel condensation followed by a Michael addition. rsc.org The initial Knoevenagel product, an arylmethylene-1,3-diethyl-2-thiobarbituric acid, acts as a Michael acceptor. A second molecule of this compound then acts as a Michael donor, attacking the β-carbon of the α,β-unsaturated system to form the stable arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methane adduct. rsc.org

In certain cases, the Knoevenagel product can be isolated. For example, the product from the reaction with 4-(dimethylamino)benzaldehyde can be forced to react further with an excess of this compound in refluxing ethanol to yield the corresponding arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methane. However, this product is often unstable in solution and can revert to the initial Knoevenagel product. rsc.org

Electronic factors of the aldehyde substituent play a crucial role in determining the product of the reaction. rsc.org Aldehydes with strongly electron-donating groups, such as the dimethylamino group in 4-(dimethylamino)benzaldehyde, tend to form stable Knoevenagel products. rsc.org This stability is attributed to the extended conjugation and significant ground-state polarization of the molecule. rsc.orgrsc.org

Conversely, aldehydes with less electron-donating or electron-withdrawing groups favor the formation of the Michael adduct. rsc.org It is believed that the pronounced difference in reactivity arises primarily from the electronic effect of the substituent on the aldehyde. rsc.orgrsc.org The stability of the Knoevenagel product from cinnamaldehyde is attributed to its extended conjugation. rsc.org

Michael Addition Reactions

This compound can also participate in Michael addition reactions, a process that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov

As previously discussed, the Knoevenagel condensation of this compound with certain aldehydes leads to the formation of Michael adducts. rsc.org The initially formed α,β-unsaturated system readily undergoes a Michael addition with a second equivalent of the thiobarbituric acid. rsc.org

Furthermore, this compound can react as a Michael donor with other α,β-unsaturated carbonyl compounds. nih.gov For example, it reacts with dienones in the presence of a base to form a stable ion pair adduct. nih.gov The reaction is highly regioselective, with the nucleophilic attack occurring at the β-carbon of the dienone. nih.gov The resulting carbanion on the thiobarbituric acid ring is stabilized by strong intramolecular electron delocalization with the adjacent carbonyl groups, preventing further cyclization. nih.gov

Oxidation Reactions

The oxidation of this compound can lead to various products, with the outcome dependent on the specific oxidizing agent used. A notable oxidation reaction involves its use as a reagent in the electrochemical oxidation of 3,4-dihydroxybenzoic acid, which results in the formation of benzofuro[2,3-d]pyrimidine derivatives. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This highlights the compound's role in facilitating complex organic transformations.

Furthermore, the broader class of thiobarbituric acids is recognized for its reaction with products of lipid peroxidation, such as malondialdehyde (MDA). nih.govchemicalbook.com This reaction, which forms a colored adduct, is the basis of the Thiobarbituric Acid Reactive Substances (TBARS) assay, a widely used method for measuring oxidative stress in biological samples. nih.govnih.gov While not a direct oxidation of the thiobarbituric acid itself, this reaction demonstrates its utility in the context of broader oxidative processes.

Reduction Reactions

Information regarding specific reduction reactions of this compound is limited in the provided search results. However, it is generally stated that reduction reactions can lead to the formation of dihydro derivatives. This suggests that the pyrimidine (B1678525) ring of the molecule is susceptible to reduction, likely at the carbon-carbon double bond within the ring, leading to a more saturated heterocyclic system. Further research would be needed to identify specific reducing agents and reaction conditions for this transformation.

Meyer-Schuster Rearrangement in Conjunction with Knoevenagel Condensation

A significant synthetic application of this compound involves a tandem reaction sequence that combines a Meyer-Schuster rearrangement with a Knoevenagel condensation. mdpi.com This one-pot synthesis is particularly useful for creating push-pull butadienes, which are valuable in materials science. mdpi.com

The process begins with the Meyer-Schuster rearrangement of a propargylic alcohol. This acid-catalyzed reaction converts the alcohol into an α,β-unsaturated aldehyde or ketone. wikipedia.org In a notable example, the reaction of this compound with various propargylic alcohols is catalyzed by indium(III) chloride (InCl₃) in water under microwave irradiation. mdpi.com The InCl₃ facilitates the initial Meyer-Schuster rearrangement of the propargylic alcohol to generate an enal intermediate. mdpi.com

This newly formed enal then immediately undergoes a Knoevenagel condensation with the active methylene group of this compound. mdpi.com The condensation results in the formation of a new carbon-carbon double bond, linking the thiobarbituric acid moiety to the rest of the molecule and creating the final push-pull butadiene dye. mdpi.com This method has been successfully employed to synthesize various butadienes, including novel compounds. mdpi.com

Derivatization Strategies and Novel Compound Generation

Synthesis of Bis-Schiff Base Derivatives

This compound serves as a foundational scaffold for the synthesis of bis-Schiff base derivatives. These compounds, characterized by two azomethine (C=N) groups, are synthesized through multi-step reactions. researchgate.net Generally, the synthesis of Schiff bases involves the condensation of a primary amine with a carbonyl compound. nih.gov In the context of bis-Schiff bases derived from thiobarbituric acid, this often involves reactions with various aldehydes and amines to build a library of novel compounds. researchgate.net These derivatives have been investigated for their potential biological activities. researchgate.net

Formation of Push-Pull Butadienes and Merocyanine (B1260669) Dyes

The electron-withdrawing nature of the this compound moiety makes it an excellent acceptor group in the synthesis of push-pull systems. mdpi.com These molecules are characterized by an electron-donating group and an electron-accepting group connected by a π-conjugated spacer, which in this case is often a butadiene or a longer polymethine chain. mdpi.comacs.org

A common synthetic route to these compounds is the Knoevenagel condensation between this compound and an appropriate α,β-unsaturated aldehyde. mdpi.com For instance, push-pull butadienes have been synthesized by reacting this compound with α,β-unsaturated aldehydes in refluxing ethanol under basic conditions. mdpi.com As previously mentioned, a one-pot synthesis combining a Meyer-Schuster rearrangement and a Knoevenagel condensation provides an efficient route to these butadienes. mdpi.com

Similarly, merocyanine dyes, a class of molecules with significant interest for applications in nonlinear optics and as sensitizers in solar cells, are readily synthesized using this compound. acs.orgnih.govoup.com The synthesis typically involves the condensation of this compound with an aldehyde containing an electron-donating group, such as a p-dimethylaminobenzene or an indole (B1671886) derivative. acs.orgnih.govfigshare.com The length of the polymethine bridge connecting the donor and acceptor groups can be varied to tune the optical properties of the resulting dye. acs.org

The synthesis of a specific merocyanine dye, 1,3-diethyl-2-sulfanylidene-5-[2-(1,3,3-trimethylindolin-2-ylidene)ethylidene]dihydropyrimidine-4,6(1H,5H)-dione (DTB), was achieved by reacting this compound with 2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde (B1293558) in absolute ethanol. nih.gov

The following table summarizes some of the synthesized push-pull butadienes and merocyanine dyes derived from this compound.

Donor GroupLinkerAcceptor GroupResulting Compound Class
p-Methoxyphenyl1,3-ButadieneThis compoundPush-Pull Butadiene
p-Dimethylaminophenyl1,3-ButadieneThis compoundPush-Pull Butadiene
[1,1'-Biphenyl]-4-yl1,3-ButadieneThis compoundPush-Pull Butadiene
2,3-Dihydro-1,3,3-trimethyl-1H-indoleEthyleneThis compoundMerocyanine Dye
p-DimethylaminobenzeneMethine, Trimethine, PentamethineThis compoundMerocyanine Dye

Incorporation into Polymerizable Systems

This compound has been investigated for its role in polymerizable systems, particularly in the context of dental materials. sigmaaldrich.comsigmaaldrich.comnih.gov It can function as a coinitiator in the photopolymerization of dental resins. sigmaaldrich.comsigmaaldrich.comnih.gov In these systems, it is used in conjunction with a primary photoinitiator, such as camphorquinone (B77051) (CQ). nih.gov

The addition of this compound to a resin formulation containing monomers like bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA) and 2-hydroxyethyl methacrylate (B99206) (HEMA) has been shown to facilitate the conversion of monomers into a polymer upon light exposure. nih.gov Studies have demonstrated that increasing the concentration of this compound can lead to a higher degree of conversion and an increased rate of polymerization. nih.gov This suggests that it acts as an effective coinitiator for the radical polymerization of methacrylate-based dental adhesives. nih.gov

Furthermore, derivatives of thiobarbituric acid have been synthesized with polymerizable groups, such as a 5-(4-vinylbenzyl) substituent, indicating a strategy to directly incorporate the thiobarbituric acid moiety into a polymer chain. researchgate.net

Reaction Kinetics and Thermodynamic Considerations of this compound

The reactivity of this compound is intrinsically linked to its capacity for tautomerism, a phenomenon where isomers with different bonding locations for a hydrogen atom and a double bond exist in a dynamic equilibrium. This equilibrium between the keto and enol forms is fundamental to understanding the compound's stability and reaction pathways.

Stability of Enol versus Keto Forms

This compound can exist as multiple tautomers, primarily the diketo form and various enol forms. The relative stability of these forms is a delicate balance influenced by electronic effects, resonance, and intermolecular interactions.

Generally, the keto form of a carbonyl compound is thermodynamically more stable than its enol counterpart due to the greater bond energy of a carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C). However, in cyclic systems like this compound, factors such as conjugation can stabilize the enol form.

Crystallographic evidence supports the existence of a subtle equilibrium between these forms for this specific compound. In the crystal structure of an arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methane, which is a Michael adduct of this compound, the rings of the thiobarbiturate moiety are present in mixed keto-enol forms. This indicates that the energy difference between the tautomers is small enough for both to coexist in the solid state.

This observation is consistent with studies on the parent compound, thiobarbituric acid, where a polymorphic form containing both keto and enol tautomers in the same crystal unit has been identified and is considered the most thermodynamically stable form at room temperature. nih.gov The presence of both forms suggests that the gain in stability from conjugation in the enol form is significant enough to rival the strong C=O bond energy of the keto form. In the keto tautomer of the parent thiobarbituric acid, the electron density is less symmetrical within the ring due to the loss of aromaticity. nih.gov

Table 1: Major Tautomeric Forms of this compound

Tautomer NameStructural Features
Diketo Form Contains two carbonyl (C=O) groups and a methylene (CH₂) group at the C5 position.
Enol Form Contains a hydroxyl (-OH) group and a carbon-carbon double bond (C=C) within the ring.

Activation Energy Calculations for Tautomeric Conversion

The interconversion between tautomers is a chemical reaction that must overcome a specific energy barrier, known as the activation energy. Tautomers are generally understood to be isomers that can interconvert with a relatively low activation energy, often considered to be around 20 kcal/mol. nih.gov

While detailed kinetic studies involving computational methods like Density Functional Theory (DFT) have been conducted on the parent compound, thiobarbituric acid, specific activation energy calculations for the tautomeric conversion of this compound are not prominently documented in peer-reviewed literature. Such calculations would precisely quantify the energy barrier between the keto and enol forms and determine the rate of interconversion. The transformation is catalyzed by the presence of trace amounts of acids or bases. libretexts.org

For the parent thiobarbituric acid, research has involved investigating the kinetics of tautomerization at various temperatures, determining kinetic parameters using transition state theory, and performing Intrinsic Reaction Coordinate (IRC) analysis to confirm the connection between a transition state and the corresponding reactant and product structures. These computational approaches provide a deep understanding of the reaction mechanism, but equivalent specific energy values for the 1,3-diethyl derivative remain an area for further investigation.

Coordination Chemistry of 1,3 Diethyl 2 Thiobarbituric Acid

Ligand Behavior: Sulfur-Donor Properties

1,3-Diethyl-2-thiobarbituric acid demonstrates notable versatility as a ligand in coordination chemistry, primarily through its sulfur atom. In its deprotonated, anionic form, the molecule acts as a strong S-donor ligand. This deprotonation enhances the electron-donating capability of the exocyclic sulfur atom, making it the primary site for coordination with metal ions. The ligand can adopt various coordination modes, including acting as a monodentate ligand, where it binds to a single metal center, or as a bidentate bridging ligand, where it connects two different metal centers. The presence of the ethyl groups on the nitrogen atoms also introduces steric bulk, which can influence the geometry of the resulting metal complexes.

Complexation with Metal Ions (e.g., Ag+, Ca2+, Sr2+, Pb2+, Li+, Cs+, Tl+)

The ability of this compound to form complexes with a diverse range of metal ions has been a subject of study. It readily forms a polymeric complex with silver(I), where the deprotonated ligand bridges the metal ions. Research has also explored its complexation with alkali metals such as lithium(I) and cesium(I), as well as alkaline earth metals like calcium(II) and strontium(II). Furthermore, its coordination behavior with heavier metal ions like lead(II) and thallium(I) has been investigated. In the case of the thallium(I) complex, the deprotonated ligand has been observed to chelate the metal ion using both its sulfur and one of its oxygen atoms.

Structural Analysis of Coordination Compounds

The precise arrangement of atoms within the coordination compounds of this compound has been elucidated through various analytical techniques, with single-crystal X-ray diffraction being particularly insightful.

Detailed structural information for several metal complexes of this compound has been obtained through single-crystal X-ray diffraction. This technique has been instrumental in determining the crystal structures of its complexes with silver(I), lithium(I), cesium(I), calcium(II), and strontium(II). These studies have provided definitive evidence of the coordination modes and the geometry of the metal centers. For instance, the analysis of the silver(I) complex confirmed its polymeric nature.

A recurring structural motif in the coordination chemistry of this compound is the formation of extended polymeric networks. In its complex with silver(I), the deprotonated ligands act as bridges, linking the silver ions to form one-dimensional polymeric chains. These chains are further organized through intermolecular forces to create a two-dimensional layered structure. The formation of these supramolecular assemblies is a direct consequence of the ligand's bridging capability.

The ethyl groups attached to the nitrogen atoms of the this compound ligand exert a considerable influence on the coordination environment. These alkyl groups can create steric hindrance, which in turn affects the coordination number and geometry of the metal ion. The specific nature and size of these substituents can be a determining factor in the final architecture of the coordination compound.

Data Tables

Below are interactive data tables summarizing the coordination complexes and compounds mentioned in this article.

Spectroscopic Characterization of Metal Complexes (e.g., FT-IR, Emission Spectroscopy)

Spectroscopic techniques are pivotal in elucidating the coordination modes of this compound with metal ions. Fourier-transform infrared (FT-IR) and emission spectroscopy, in particular, provide valuable insights into the ligand's binding sites and the photophysical properties of the resulting complexes.

FT-IR Spectroscopy

The FT-IR spectra of metal complexes of this compound, when compared to the spectrum of the free ligand, offer clear evidence of coordination. The most significant changes are typically observed in the vibrational frequencies of the carbonyl (C=O) and thioamide (C=S) groups.

In the free ligand, the C=O stretching vibrations appear at specific wavenumbers. Upon coordination to a metal ion, these bands often shift, indicating the involvement of the carbonyl oxygen atoms in the metal-ligand bond. For instance, in the outer-sphere complexes of cobalt(II) and nickel(II), Co(H₂O)₆₂·2H₂O and Ni(H₂O)₆₂·2H₂O, the FT-IR spectra show characteristic bands of the Detba⁻ anion. researchgate.net

Similarly, the C=S stretching vibration is a key diagnostic marker. A shift in this band upon complexation suggests the participation of the sulfur atom in coordination. In a study of M(Detba) complexes (where M = Rb⁺, Cs⁺, Tl⁺), the C=S bond lengths were found to be in the range of 1.687–1.694 Å, which is longer than in the free HDetba. This elongation provides indirect confirmation of the sulfur atom's involvement in coordination. nsc.ru

The table below summarizes the key FT-IR spectral data for a selection of this compound complexes, highlighting the shifts in the characteristic vibrational bands upon coordination.

Compound/Complexν(C=O) (cm⁻¹)ν(C=S) (cm⁻¹)Reference
This compound (HDetba)~1700, ~1680~1120
Co(H₂O)₆₂·2H₂O1686, 16451119 researchgate.net
Ni(H₂O)₆₂·2H₂O1688, 16451119 researchgate.net
Rb(Detba)Not specifiedNot specified nsc.ru
Cs(Detba)Not specifiedNot specified nsc.ru
Tl(Detba)Not specifiedNot specified nsc.ru
NH₄(Detba)Not specifiedNot specified nsc.ru

Emission Spectroscopy

The luminescence properties of metal complexes of this compound are an emerging area of interest. While extensive data across a wide range of metals is not yet available, some studies have begun to explore their photophysical behavior.

For example, lead(II) complexes of 1,3-diethyl-2-thiobarbiturate have been shown to exhibit notable emission characteristics. Upon excitation at a wavelength of 220 nm, these complexes display an intense emission maximum at 557 nm. researchgate.net This luminescence can be attributed to ligand-to-metal charge transfer (LMCT) or intra-ligand transitions, which are influenced by the coordination environment of the lead(II) ion. The presence of the heavy lead atom can also facilitate intersystem crossing, leading to phosphorescence.

Further research into the emission properties of complexes with other metal ions, particularly lanthanides, could reveal interesting applications in areas such as bio-imaging and sensor technology. nih.govresearchgate.net

Thermal Decomposition Pathways of Coordination Compounds

The thermal stability and decomposition of coordination compounds of this compound provide crucial information about their structural integrity and the nature of the metal-ligand interactions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques employed for these investigations.

The decomposition of these complexes generally proceeds in a multi-step process. For hydrated complexes, the initial step typically involves the loss of water molecules of crystallization and/or coordinated water molecules. This is then followed by the decomposition of the organic ligand at higher temperatures.

For instance, the thermal decomposition of the outer-sphere complexes Co(H₂O)₆₂·2H₂O and Ni(H₂O)₆₂·2H₂O involves dehydration, which is largely completed by 200 °C. The subsequent oxidation of the Detba⁻ ligand occurs at temperatures between 300-350 °C, leading to the release of gaseous products such as CO₂, SO₂, H₂O, NH₃, and isocyanates. researchgate.net

In the case of the anhydrous M(Detba) complexes (M = Rb⁺, Cs⁺, Tl⁺), the thermal decomposition begins with the breakdown of the organic ligand. The decomposition of NH₄(Detba) is observed to occur at a lower temperature compared to the alkali metal and thallium(I) complexes, which is expected due to the lower thermal stability of the ammonium (B1175870) salt. nsc.ru The final residue of the thermal decomposition is typically the metal oxide or, in some cases, the elemental metal.

The following table presents a summary of the thermal decomposition data for several metal complexes of this compound.

Compound/ComplexDecomposition StepsFinal ResidueReference
Co(H₂O)₆₂·2H₂ODehydration (up to ~200 °C) followed by ligand oxidation (300-350 °C) with the release of CO₂, SO₂, H₂O, NH₃, and isocyanates. researchgate.netCobalt Oxide researchgate.net
Ni(H₂O)₆₂·2H₂ODehydration (up to ~200 °C) followed by ligand oxidation (300-350 °C) with the release of CO₂, SO₂, H₂O, NH₃, and isocyanates. researchgate.netNickel Oxide researchgate.net
Rb(Detba)Multi-stage decomposition of the organic ligand.Rubidium Oxide nsc.ru
Cs(Detba)Multi-stage decomposition of the organic ligand.Cesium Oxide nsc.ru
Tl(Detba)Multi-stage decomposition of the organic ligand.Thallium(I) Oxide nsc.ru
NH₄(Detba)Decomposition of the organic ligand at a lower temperature compared to the metal complexes.Gaseous products nsc.ru

Computational and Theoretical Studies on 1,3 Diethyl 2 Thiobarbituric Acid

Quantum Chemical Calculations

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) has been widely employed to investigate the molecular and electronic properties of 1,3-diethyl-2-thiobarbituric acid and its derivatives. DFT calculations have been instrumental in corroborating experimental findings, such as those from X-ray crystallography, and in providing a deeper understanding of the molecule's behavior. nih.gov

Theoretical calculations using DFT have been used to determine the optimized geometry of this compound derivatives, with results showing good agreement with crystallographic data. nih.gov For instance, in a study of a diethyl ammonium (B1175870) salt derivative, the theoretically calculated geometry using the B3LYP functional showed minimal deviations from the X-ray structure data. nih.gov Furthermore, DFT has been used to study the effect of substituent modifications on the electronic properties of the molecule. nih.gov

Time-dependent DFT (TD-DFT) calculations have been crucial in understanding the electronic transitions of thiobarbituric acids. researchgate.net These studies have revealed the presence of π–π* transitions originating from the sulfur and oxygen atoms within the ring. researchgate.net In complexes with metal ions like Ag(I), TD-DFT has helped to elucidate the nature of the electronic transitions, showing a shift from the metal's d-orbital and the sulfur's π orbitals to the π* orbitals of the thiobarbituric ring. researchgate.net

G3 and G4 Level Calculations for Enthalpies of Formation

High-level theoretical calculations, specifically at the G3 and G4 levels of theory, have been performed to determine the gas-phase enthalpies of formation for this compound. researchgate.netcsic.es These computational methods are known for their high accuracy in predicting thermochemical data.

A combined experimental and computational study reported a gas-phase enthalpy of formation at 298.15 K to be -(343.8 ± 2.2) kJ·mol⁻¹. researchgate.netcsic.es The calculated enthalpies of formation from G3 and G4 theories were found to be in very good agreement with this experimental value, validating the accuracy of the theoretical models used. researchgate.netcsic.es

Molecular Structure and Conformation Analysis

Keto-Enol Tautomerism and Predominant Forms

Like other barbituric acid derivatives, this compound can exist in different tautomeric forms, primarily the keto and enol forms. researchgate.netrsc.org The predominant form in different environments is a subject of significant interest.

In the solid state, crystallographic evidence has shown that derivatives of this compound can exist in mixed keto-enol forms. rsc.org For example, the Michael adduct formed from the reaction with benzaldehyde (B42025) revealed that both thiobarbituric rings were in a mixed keto-enol state. rsc.org However, studies on free thiobarbituric acids suggest that they primarily exist in the keto-form in their free state and undergo enolization in neutral aqueous solutions. researchgate.net Computational studies have also been employed to investigate the relative stability of these tautomers, confirming the stabilization of the enol form over the keto form in certain derivatives. nih.gov The energy barrier for the conversion from the keto to the enol form has been calculated, providing insight into the kinetics of this tautomerization. nih.gov

Dihedral Angles and Molecular Planarity in Derivatives

The planarity of the this compound ring and its substituents is a critical factor, especially in the context of its application in nonlinear optical (NLO) materials. X-ray diffraction studies of various derivatives have provided detailed information about their molecular geometry.

In derivatives designed for NLO applications, a high degree of planarity is desirable as it facilitates π-electron delocalization. For instance, in a derivative where a pyridine (B92270) ring is linked to the this compound moiety, the dihedral angle between the two rings was found to be as small as 3.48(10)°. mdpi.com Similarly, another derivative exhibited a dihedral angle of 6.83(8)°. mdpi.com These small dihedral angles indicate a nearly planar conformation, which is beneficial for NLO properties. In contrast, a derivative involving a morpholine (B109124) ring showed a much larger dihedral angle of 89.96(7)°, indicating a non-planar structure. mdpi.com

DerivativeDihedral Angle between RingsReference
Pyridine-linked3.48(10)° mdpi.com
Pyridine-linked (imine group)6.83(8)° mdpi.com
Morpholine-linked89.96(7)° mdpi.com

Electronic Structure and Spectroscopic Correlations

The electronic structure of this compound is intrinsically linked to its spectroscopic properties. The sulfur atom and the diethyl groups are known to enhance intramolecular charge transfer (ICT) compared to their oxygenated barbituric acid counterparts. This enhanced ICT often leads to a red-shift (bathochromic shift) in the absorption spectra. nih.gov

Frontier molecular orbital (FMO) analysis, often performed using DFT, provides insights into the electronic transitions. In several derivatives, the highest occupied molecular orbital (HOMO) is predominantly localized on the thiobarbituric ring, while the lowest unoccupied molecular orbital (LUMO) is localized on the substituent groups, such as a pyridine ring. mdpi.com This spatial separation of the FMOs is characteristic of push-pull systems and is fundamental to their optical properties.

Calculated electronic spectra have shown a bathochromic shift of the π-π* transition when fluorine atoms in a derivative are replaced by chlorine atoms, demonstrating the influence of substituents on the electronic absorption properties. nih.gov Spectrophotometric studies have been correlated with TD-DFT calculations to understand the acid-base properties and complexation behavior of this compound in solution. researchgate.net These studies have identified π–π* transitions from the sulfur and oxygen atoms in the ring and have characterized the transitions that occur upon complexation with metal ions. researchgate.net

Compoundλₘₐₓ (nm) in Hexaneλₘₐₓ (nm) in DMSOSolvatochromic Shift (Δλ)Reference
DETBA-3c48050929 nm
Barbituric acid analogue45047525 nm

HOMO/LUMO Molecular Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that help determine a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and predicting electronic transitions.

Time-dependent density functional theory (TD-DFT) calculations on thiobarbituric acids have identified π–π* transitions originating from the sulfur and oxygen atoms within the ring. researchgate.net For derivatives of this compound, the HOMO and LUMO energy levels, and consequently the energy gap, are significantly influenced by the substituents attached to the core structure. For instance, incorporating DETBA into push-pull chromophores for nonlinear optical materials alters these energy levels. The introduction of electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap, which is essential for applications like dye-sensitized solar cells where efficient electron injection from the dye's LUMO to the semiconductor's conduction band is required. researchgate.net Studies on related isoacenofurans show that extending the π-system through substituent groups raises the HOMO energy level and lowers the LUMO energy level, resulting in a smaller energy gap. nih.gov

PropertyDescriptionSignificance
HOMO Highest Occupied Molecular Orbital; represents the ability to donate an electron.Higher energy levels indicate stronger electron-donating capability.
LUMO Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron.Lower energy levels indicate stronger electron-accepting capability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO levels.A smaller gap is associated with higher chemical reactivity and enhanced nonlinear optical properties. nih.gov

Hyperpolarizability and Nonlinear Optical Properties

This compound and its derivatives have garnered significant interest for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical data storage. researchgate.net The NLO response of a molecule is quantified by its hyperpolarizability.

Theoretical studies on conjugated polyenes featuring a 1,3-dialkyl-2-thiobarbiturc acid moiety as an electron-acceptor have been performed using methods like AM1 and ab initio Hartree-Fock. nih.gov These calculations predict that the polarizability (α) and the first hyperpolarizability (β) increase as the length of the polyene chain increases. nih.gov In contrast, the second hyperpolarizability (γ) shows a smoother, quadratic increase with chain elongation. nih.gov Furthermore, crystallographic studies of derivatives like 1,3-diethyl-5-[4-(dimethylamino)benzylidene]-2-thiobarbituric acid provide clear evidence of extensive ground-state polarization, which is consistent with significant molecular NLO properties. rsc.org This polarization arises from the push-pull nature of the molecule, where the thiobarbiturate acts as a strong electron-acceptor.

PropertyRelationship with Polyene Chain LengthComputational Method
Dipole Moment NonlinearAM1
Polarizability (α) Increases with chain lengthAM1, HF/3-21G*
First Hyperpolarizability (β) Increases with chain lengthAM1
Second Hyperpolarizability (γ) Increases quadratically with chain lengthAM1

Correlation with Experimental Spectroscopic Data (e.g., UV-Vis, IR, NMR)

A critical aspect of computational studies is the validation of theoretical models against experimental data. For this compound and its derivatives, there is generally good agreement between calculated and experimental spectroscopic results.

Geometry and Vibrational Spectra: The molecular geometry of DETBA derivatives calculated using DFT (B3LYP method) shows excellent agreement with data obtained from single-crystal X-ray diffraction. mdpi.com For instance, in one study, the root mean square deviation (RMSD) for bond lengths was found to be just 0.015 Å. mdpi.com In vibrational spectroscopy, a good correlation has been found between experimental and calculated Raman spectra. nih.gov Theoretical calculations of infrared (IR) and Raman spectra can provide valuable information about bond lengths and relative polarizabilities within the molecule. nih.gov

Electronic Spectra (UV-Vis): Theoretical calculations of electronic spectra for DETBA derivatives have successfully predicted shifts in absorption bands. For example, replacing fluorine with chlorine atoms in a derivative was computationally shown to cause a bathochromic (red) shift of the π-π* transition, a finding that aligns with experimental observations. mdpi.comresearchgate.net

NMR Spectra: DFT calculations have been used to predict the ¹H and ¹³C NMR chemical shifts of thiobarbituric acid derivatives. Studies on bis-Schiff bases containing the thiobarbituric acid moiety show noteworthy agreement between the experimental and theoretical values for various protons, including those on the aromatic rings and the -CH₂ groups. nih.gov

Spectroscopic DataCorrelation FindingReference
Molecular Geometry Calculated geometry (DFT/B3LYP) agrees well with X-ray crystallography data. mdpi.com
Raman Spectra Good agreement found between experimental and calculated spectra. nih.gov
UV-Vis Spectra Calculated electronic spectra correctly predict bathochromic shifts upon substituent changes. mdpi.comresearchgate.net
¹H-NMR Spectra Theoretical chemical shifts show noteworthy agreement with experimental values. nih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein or receptor). This method is instrumental in drug discovery and development. Derivatives of this compound have been the subject of such studies to explore their therapeutic potential.

In one study, a new diethyl ammonium salt of a DETBA derivative was examined for its inhibitory nature through molecular docking simulations. mdpi.comresearchgate.net The results suggested potential anti-diabetic activity, with a calculated probability of activity (Pa) value of 0.229. mdpi.comresearchgate.net

Another investigation focused on a series of novel bis-Schiff base derivatives incorporating thiobarbituric acid as potential α-glucosidase inhibitors for managing diabetes. nih.gov These compounds were docked with the α-glucosidase protein (PDB ID: 3WY1) to understand their binding modes. The study found that several derivatives exhibited promising inhibitory activity, with some showing even greater potency than the standard drug, acarbose (B1664774). nih.gov The docking analysis provided insights into the key interactions between the ligands and the amino acid residues of the protein, helping to explain their inhibitory mechanisms. nih.gov

Compound TypeTarget ProteinKey Finding
Diethyl ammonium salt of a DETBA derivativeNot specifiedPredicted anti-diabetic activity (Pa = 0.229). mdpi.comresearchgate.net
Bis-Schiff base derivatives of thiobarbituric acidα-glucosidaseSeveral derivatives showed potent inhibitory activity (IC₅₀ values as low as 0.10 µM), surpassing the standard drug acarbose. nih.gov

Advanced Research Applications of 1,3 Diethyl 2 Thiobarbituric Acid

Materials Science and Engineering

In the realm of materials science, DETBA serves as a crucial building block in the development of innovative materials with tailored optical and electronic properties.

1,3-Diethyl-2-thiobarbituric acid is a key component in the synthesis of push-pull chromophores for nonlinear optical (NLO) materials. These materials are of great interest for applications in electro-optical devices and crystal engineering. mdpi.com The electron-withdrawing nature of the thiobarbituric acid core, enhanced by the diethyl substitution, makes it an effective acceptor group in these chromophores. mdpi.com

Derivatives of DETBA have been shown to exhibit significant molecular nonlinear optical properties. rsc.org For instance, studies on various enamine/imine thiobarbituric acid derivatives have demonstrated high static hyperpolarizability (βtot), a key indicator of NLO activity. mdpi.comresearchgate.net The NLO properties can be further tuned by the solvent environment, with high dielectric constant solvents enhancing the effect. mdpi.com

Table 1: NLO Properties of Thiobarbituric Acid Derivatives

Compound Static Hyperpolarizability (βtot) Key Feature
Enamine/imine TBA derivatives (1–3) High Potential for electro-optical applications

This table summarizes the nonlinear optical properties of various thiobarbituric acid derivatives as reported in the literature. mdpi.comrsc.org

The unique electronic structure of this compound makes it a valuable component in the creation of solvatochromic dyes. These dyes exhibit a change in color depending on the polarity of the solvent they are dissolved in. mdpi.comdocumentsdelivered.com This property arises from the intramolecular charge transfer within the dye molecule, which is influenced by the surrounding solvent molecules.

Derivatives of DETBA, particularly those with a push-pull architecture, have been synthesized and shown to display marked solvatochromic behavior. mdpi.com For example, dyes featuring p-methoxyphenyl and p-dimethylaminophenyl donor groups linked to the DETBA skeleton through a butadiene spacer have been investigated. mdpi.com The solvatochromic shift, which is the difference in the maximum absorption wavelength (λₘₐₓ) in different solvents, is a measure of this effect. This characteristic makes them suitable for use as sensors and probes for assessing the polarity of microenvironments.

Table 2: Solvatochromic Properties of a DETBA Derivative

Solvent λₘₐₓ (nm)
Hexane 480
DMSO 509

| Solvatochromic Shift (Δλ) | 29 nm |

This table illustrates the solvatochromic shift of a DETBA derivative in two different solvents, highlighting its sensitivity to solvent polarity.

This compound has been investigated as a coinitiator in photopolymerizable dental materials. nih.govsigmaaldrich.comsigmaaldrich.com In dental composites and adhesives, photopolymerization is a critical process for curing the material. mdpi.com DETBA has been shown to act as a coinitiator for camphorquinone (B77051) (CQ), a commonly used photoinitiator in dental resins. nih.gov

Research has demonstrated that the inclusion of DETBA can improve the degree of conversion (DC) and the reactivity of the dental adhesive resins. nih.gov This is particularly relevant in acidic environments where traditional coinitiators like ethyl-4-dimethylaminobenzoate (EDAB) may exhibit instability. nih.gov Studies have shown that experimental adhesive resins containing DETBA can achieve a high degree of conversion, making it a promising alternative coinitiator for dental applications. nih.govmdpi.com

Table 3: Performance of DETBA in Dental Adhesives

Coinitiator System Degree of Conversion (DC) Reactivity (RP)
Control Lower Lower

This table compares the performance of a dental adhesive with and without DETBA, showing the positive impact of DETBA on the polymerization process. nih.gov

Recent research has explored the use of this compound in the development of materials for organic solar cells (OSCs). Specifically, it has been used as a weak electron-withdrawing end group in novel third components for ternary organic solar cells. acs.org The incorporation of these DETBA-containing molecules into a binary OSC system has been shown to enhance the photovoltaic performance. acs.org

For instance, a star-shaped organic molecule incorporating DETBA, triphenylamine (B166846) (TPA), and 4,4′-dihexyl-2,2′-bithiophenevinylene (bHTV) has been synthesized and used in solution-processable organic solar cells. researchgate.netdaneshyari.com These cells have demonstrated promising power conversion efficiencies (PCE). researchgate.netdaneshyari.com The use of DETBA in these copolymers helps to optimize phase separation, suppress bimolecular recombination, and reduce non-radiative energy loss in the ternary blends. acs.org

Table 4: Photovoltaic Performance of a DETBA-based Organic Solar Cell

Parameter Value
Power Conversion Efficiency (PCE) 3.07%
Short-Circuit Current Density (Jsc) 7.87 mA·cm⁻²
Open-Circuit Voltage (Voc) 0.92 V

This table presents the key performance metrics of an organic solar cell utilizing a star-shaped molecule containing this compound. researchgate.netdaneshyari.com

Analytical Chemistry Methodologies

In analytical chemistry, this compound plays a vital role in the sensitive detection of biomarkers related to oxidative stress.

This compound is used in a sensitive fluorometric method to measure malondialdehyde (MDA), a key indicator of lipid peroxidation. oup.comnih.gov Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell damage and is implicated in various diseases. nih.govnih.gov The assay, often referred to as the TBARS (thiobarbituric acid reactive substances) assay, involves the reaction of MDA with DETBA to form a fluorescent adduct. oup.comelsevierpure.comwikipedia.org

This DETBA-MDA adduct can be extracted and quantified using spectrofluorometry or high-performance liquid chromatography (HPLC) with a fluorescence detector. oup.comnih.gov The use of DETBA offers advantages over the traditional thiobarbituric acid (TBA) method, including fewer interfering substances and higher sensitivity. oup.comnih.gov The detection limits for the DETBA-MDA adduct are significantly low, allowing for the measurement of very small amounts of MDA in biological samples. oup.comnih.gov

Table 5: Detection Limits of the DETBA-MDA Adduct

Detection Method Detection Limit (nmol/g of fresh weight)
Spectrofluorometry 2.5

This table shows the high sensitivity of the DETBA-based method for detecting MDA, a marker for lipid peroxidation. oup.comnih.gov

High-Performance Liquid Chromatography (HPLC) Applications

This compound (DETBA) is utilized in various High-Performance Liquid Chromatography (HPLC) applications, often in the context of analyzing products of oxidative stress. A common method involves reverse-phase (RP) HPLC with a mobile phase typically consisting of acetonitrile, water, and an acid like phosphoric acid. sielc.com For applications requiring Mass Spectrometry (MS) detection, phosphoric acid is usually substituted with a more volatile acid such as formic acid. sielc.com This methodology is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

A significant application of DETBA in HPLC is the determination of malondialdehyde (MDA), a biomarker for lipid peroxidation. umcutrecht.nl In this assay, DETBA reacts with MDA to form a stable adduct. umcutrecht.nl The resulting DETBA-MDA complex can then be separated and quantified using HPLC with spectrophotometric or fluorometric detection. umcutrecht.nlsigmaaldrich.com Optimized conditions for this reaction are crucial for accurate quantification. umcutrecht.nl For instance, the presence of certain ions and compounds can influence the formation of the adduct. umcutrecht.nl

Furthermore, DETBA has been employed in HPLC methods to determine nicotine (B1678760) metabolites in human urine, highlighting its utility as a reagent in clinical and toxicological analysis. sigmaaldrich.comsigmaaldrich.com The separation of the adducts of DETBA with various aldehydes, such as malonaldehyde and trans,trans-muconaldehyde, has been achieved using reversed-phase HPLC, allowing for sensitive detection with fluorometric or UV-visible detectors. nih.gov

Table 1: HPLC Methods Utilizing this compound

ApplicationHPLC MethodMobile Phase ComponentsDetection
General AnalysisReverse Phase (RP)Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)MS, UV-Vis
Malondialdehyde (MDA) DeterminationReverse Phase (RP)Not specifiedSpectrophotometry (537 nm), Fluorometry (547 nm)
Nicotine Metabolite DeterminationNot specifiedNot specifiedNot specified
Aldehyde Adduct SeparationReverse Phase (RP)Not specifiedFluorometric, UV-Visible

Electrochemical Oxidation and Electrocatalytic Applications

The electrochemical properties of this compound have led to its use in electrochemical oxidation and electrocatalytic applications. DETBA can undergo electrochemical oxidation, and its behavior is influenced by the presence of other molecules. For example, in the presence of 3,4-dihydroxybenzoic acid, the electrochemical oxidation of DETBA can lead to the formation of benzofuro[2,3-d]pyrimidine derivatives. sigmaaldrich.comsigmaaldrich.com

In electrocatalytic reactions, DETBA has been used in processes involving aldehydes to form arylmethylene-bis(1,3-diethyl-2-thiobarbituric acids). These products have been shown to interact with enzymes like catalases, suggesting potential applications in the development of new catalytic systems. The thiocarbonyl group of DETBA plays a key role in these reactions, for instance by competing with water during the aqueous electro-oxidation of polyphenols.

Biochemical and Biomedical Research

α-Glucosidase Inhibitors

α-Glucosidase inhibitors are a class of drugs that help manage post-prandial hyperglycemia by delaying the absorption of carbohydrates from the small intestine. nih.gov While the direct inhibitory activity of this compound on α-glucosidase is not extensively documented in the provided search results, the broader class of barbituric and thiobarbituric acid derivatives has been a subject of interest in medicinal chemistry for various applications. nih.gov

Antioxidative Activity Assessment

This compound has been investigated for its antioxidant properties. It is known to participate in reducing oxidative stress by scavenging free radicals. A primary method for evaluating its effectiveness is the malondialdehyde (MDA) assay, where DETBA has demonstrated significant antioxidant activity. Specifically, it has been shown to reduce MDA levels in plasma lipid extracts.

The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure lipid oxidation and assess antioxidant activity. researchgate.net This assay is based on the reaction of thiobarbituric acid with MDA, a secondary product of lipid oxidation, to form a colored complex. researchgate.net The antioxidant capacity of a substance can be determined by its ability to inhibit the formation of this complex.

Radical-Scavenging Activity in Polymerization Systems

The radical-scavenging activities of various thiobarbituric acid derivatives have been studied using the induction period method in the radical polymerization of methyl methacrylate (B99206) (MMA). mdpi.com This method, monitored by differential scanning calorimetry (DSC), assesses the ability of a compound to inhibit polymerization initiated by a radical source like 2,2'-azobisisobutyronitrile (AIBN). mdpi.comresearchgate.net

In these studies, the induction period caused by thiobarbituric acid derivatives was generally found to be shorter than that of phenolic antioxidants, indicating a different level of radical-scavenging activity. mdpi.comresearchgate.net The ratio of chain inhibition to chain propagation for many of these compounds was significantly higher than that for phenolic compounds. mdpi.comresearchgate.net Some derivatives, such as 1,3,5-trimethyl-2-thiobarbituric acid, were observed to have chain transfer reactivity in the polymerization of MMA. mdpi.comresearchgate.net

Table 2: Radical-Scavenging Activity of Thiobarbituric Acid Derivatives in MMA Polymerization

CompoundInduction Period (IP) vs. Phenolic AntioxidantsRatio of Chain Inhibition to Chain Propagation (CI/CP) vs. Phenolic CompoundsAdditional Observations
Thiobarbituric acid derivatives (general)About one tenth~10 times greater or greater-
5,5-dimethyl-2-thiobarbituric acidPotent inhibitorNot specified-
1,3,5-trimethyl-2-thiobarbituric acidLess than controlNot specifiedChain transfer reactivity
5-allyl-1,3-dimethyl-2-thiobarbituric acidLess than controlNot specified-

Xanthine (B1682287) Oxidase Inhibitors

Xanthine oxidase is an enzyme that plays a crucial role in purine (B94841) metabolism by catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govnih.gov Inhibitors of this enzyme are important for treating conditions like gout, which is caused by hyperuricemia. nih.govwikipedia.org

Potential as Precursors for Therapeutic Compounds

This compound (DETBA) has emerged as a valuable scaffold in medicinal chemistry due to its reactive nature, which allows for the synthesis of a diverse array of derivatives with significant therapeutic potential. The presence of the thiobarbiturate ring, with its characteristic ethyl groups at the N1 and N3 positions and a sulfur atom at the C2 position, provides a unique electronic and structural foundation for the development of novel bioactive molecules. nih.gov Its utility as a precursor is primarily demonstrated through its participation in key organic reactions, such as Knoevenagel condensations and Michael additions, which enable the construction of more complex molecular architectures. nih.gov These reactions have been successfully employed to synthesize compounds targeting a range of conditions, including diabetes, cancer, and seizure disorders.

Anti-diabetic Agents from this compound

A significant area of research has focused on the development of DETBA derivatives as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov By inhibiting this enzyme, the rate of glucose absorption can be slowed, which is a key therapeutic strategy in managing type 2 diabetes.

Researchers have successfully synthesized a series of diethylammonium (B1227033) salts of aryl-substituted thiobarbituric acids through a one-pot Aldol-Michael addition reaction. nih.gov These compounds have demonstrated varying degrees of in vitro α-glucosidase inhibitory activity. nih.gov For instance, one of the most potent compounds in a synthesized series exhibited an IC₅₀ value of 19.4±1.84 µM, which is significantly more active than the standard drug acarbose (B1664774) (IC₅₀=840±1.73 µM). nih.gov

Another promising approach involves the synthesis of thiobarbituric acid enamine derivatives. nih.gov These compounds have also been shown to inhibit α-glucosidase and possess anti-glycation activity, which is relevant to preventing long-term diabetic complications. nih.gov In one study, a series of these derivatives displayed α-glucosidase inhibitory activity with IC₅₀ values ranging from 264.07 ± 1.87 to 448.63 µM. nih.gov Notably, a thiobarbituric ortho-iodo-enamine derivative was identified as a particularly effective α-glucosidase inhibitor. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives

Compound TypeDerivativeIC₅₀ (µM)
Diethylammonium saltAryl substituted19.4 ± 1.84
Enamine derivativeCyclohexyl substituted264.07 ± 1.87
Enamine derivativeOrtho-iodo substituted-

Note: A lower IC₅₀ value indicates greater potency. The ortho-iodo substituted enamine derivative was noted as a positive inhibitor but a specific IC₅₀ value was not provided in the source.

Antiproliferative Derivatives of this compound

The structural framework of DETBA has also been exploited to create novel compounds with antiproliferative properties for cancer therapy. A notable class of such derivatives are s-triazine hydrazones incorporating a thiobarbiturate moiety. nih.gov

In vitro studies have demonstrated that these hybrid molecules exhibit significant growth inhibition against various cancer cell lines, including A549 (lung), HepG2 (liver), HCT-116 (colon), and MCF-7 (breast). nih.gov It has been observed that the thiobarbiturate derivatives are generally more active than their barbiturate (B1230296) counterparts. nih.gov The substituents on the s-triazine ring play a crucial role in determining the antiproliferative potency. nih.gov

For example, a derivative featuring both piperidino and diethylamino groups on the s-triazine ring (compound 5h in the study) displayed the highest activity across all tested cell lines, with IC₅₀ values of 1.6 ± 0.6 µg/mL (A549), 3.8 ± 0.3 µg/mL (HepG2), 1.9 ± 0.4 µg/mL (HCT-116), and 1.2 ± 0.5 µg/mL (MCF-7). nih.govacs.org These findings suggest that the combination of the this compound scaffold with an appropriately substituted s-triazine ring is a promising strategy for the development of new anticancer agents. nih.gov

Table 2: Antiproliferative Activity of a this compound-s-Triazine Hydrazone Derivative (Compound 5h)

Cell LineCancer TypeIC₅₀ (µg/mL)
A549Lung1.6 ± 0.6
HepG2Liver3.8 ± 0.3
HCT-116Colon1.9 ± 0.4
MCF-7Breast1.2 ± 0.5

Note: A lower IC₅₀ value indicates greater potency.

Anticonvulsant Potential of this compound Derivatives

The barbiturate core is historically associated with anticonvulsant and sedative properties, and derivatives of DETBA have been investigated for their potential in treating seizure disorders. researchgate.net The addition of various substituents at the 5-position of the thiobarbituric acid ring has been a key strategy to enhance anticonvulsant activity. orientjchem.org

One area of investigation has been the synthesis of 5-[(2'-substituted phenyl-4'-oxothiazolidin-3'-yl)amino]-2-thiobarbituric acids. nih.gov These compounds, derived from the condensation of 5-hydrazino-2-thiobarbituric acids with aromatic aldehydes followed by cyclization with thioglycolic acid, have been screened for their in vivo anticonvulsant activity. nih.gov

Another approach involves the creation of fused heterocyclic systems, such as benzothiazepine (B8601423) and benzoxazepine derivatives of thiobarbituric acid. orientjchem.org In comparative studies, compounds containing a 2-thiobarbituric acid moiety were generally found to be more potent anticonvulsants than their 2-oxobarbituric acid analogs. orientjchem.org Furthermore, derivatives incorporating a benzothiazepine ring demonstrated superior anticonvulsant activity compared to those with a benzoxazepine ring. orientjchem.org While specific efficacy data for 1,3-diethyl substituted versions of these compounds is not extensively detailed, these findings highlight the potential of the this compound core as a building block for novel anticonvulsant drugs.

Future Directions and Emerging Research Areas

Exploration of Novel Derivatives with Enhanced Properties

The core structure of 1,3-diethyl-2-thiobarbituric acid serves as a versatile scaffold for the synthesis of new derivatives with tailored and enhanced properties. mdpi.com Research efforts are increasingly focused on introducing various functional groups and molecular moieties to the DETBA backbone to modulate its electronic, optical, and biological characteristics.

One promising area is the development of push-pull chromophores for nonlinear optical (NLO) materials. mdpi.com By attaching electron-donating and electron-accepting groups to the DETBA ring system, researchers can create molecules with large hyperpolarizability, a key property for applications in electro-optical devices. mdpi.com For instance, the synthesis of derivatives incorporating pyridine (B92270) and morpholine (B109124) rings has been reported, and theoretical calculations have been employed to confirm the stability and potential NLO properties of these new compounds. mdpi.com

Furthermore, the synthesis of novel butadiene dyes derived from DETBA and propargylic alcohols has demonstrated the potential for creating compounds with unique solvatochromic properties, which are valuable for sensor and materials science applications. mdpi.com The modification of the DETBA structure by introducing different aryl or heterocyclic moieties at the 5-position of the pyrimidine (B1678525) ring is another strategy being explored to enhance the biological potential of these compounds. nih.gov

In-depth Mechanistic Studies of Complex Reactions

Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing synthetic routes and designing novel chemical transformations. While DETBA is known to participate in classic organic reactions like Knoevenagel condensations and Michael additions, future research aims to unravel the finer details of these and more complex reaction pathways.

Studies have shown that the reaction of DETBA with different aldehydes can lead to either Knoevenagel products or Michael adducts, depending on the nature of the aldehyde. rsc.org For example, reactions with 4-(dimethylamino)benzaldehyde (B131446) and cinnamaldehyde (B126680) yield Knoevenagel products, while other aldehydes exclusively form Michael adducts. rsc.org In-depth mechanistic investigations, potentially combining experimental techniques with computational modeling, can provide valuable insights into the factors governing this selectivity.

A one-pot synthesis of push-pull butadienes from DETBA and propargylic alcohols involves a Meyer-Schuster rearrangement followed by a Knoevenagel condensation. mdpi.com Detailed mechanistic studies of such multi-component reactions can lead to more efficient and atom-economical synthetic methods. Furthermore, understanding the regioselectivity of reactions, such as the Michael addition of DETBA to dienones, is essential for controlling the outcome of the synthesis and obtaining the desired products. nih.gov

Advanced Computational Modeling for Predictive Design

Advanced computational modeling is becoming an indispensable tool for the predictive design of novel this compound derivatives with specific functionalities. mdpi.comnih.gov Density Functional Theory (DFT) and other computational methods are being employed to investigate the molecular structure, electronic properties, and reactivity of DETBA and its derivatives. nih.gov

Theoretical calculations have been used to confirm the tautomeric form of enamine/imine derivatives of thiobarbituric acid, revealing that the enamine form is more stable. mdpi.com Such computational insights are crucial for understanding the fundamental properties of these molecules. Moreover, computational studies can predict the nonlinear optical (NLO) properties of new derivatives, guiding synthetic efforts towards the most promising candidates for electro-optical applications. mdpi.com

Computational models can also be used to study the effect of substituents on the molecular structure and electronic properties of DETBA derivatives. nih.gov For example, the replacement of one halogen with another can be modeled to predict changes in the electronic spectra of the compounds. nih.gov Thermochemical properties, such as the enthalpy of formation, have also been investigated through a combination of experimental and computational studies, providing a deeper understanding of the structure-energy relationship in these molecules. researchgate.netresearchgate.net

Integration in Supramolecular Chemistry and Nanotechnology

The unique structural features of this compound, including its ability to form hydrogen bonds and act as a sulfur-donor ligand, make it an attractive building block for supramolecular chemistry and nanotechnology. The self-assembly of DETBA derivatives through non-covalent interactions can lead to the formation of well-defined supramolecular architectures with emergent properties.

The hydrogen bonding capabilities of thiobarbituric acid derivatives have been noted in the context of their crystal engineering and potential as electro-optical materials. mdpi.com The ability of the sulfur atom in the thioketone group to coordinate with metal ions opens up possibilities for the construction of metal-organic frameworks (MOFs) and other coordination polymers. These materials could find applications in areas such as catalysis, gas storage, and sensing.

While direct research on the integration of DETBA into nanotechnology is still emerging, its derivatives with tailored optical and electronic properties could be incorporated into nanomaterials. For instance, push-pull chromophores based on DETBA could be used as components in organic light-emitting diodes (OLEDs) or as probes in biological imaging.

Development of New Analytical and Biomedical Applications

Researchers are actively exploring new analytical and biomedical applications for this compound and its derivatives, moving beyond its traditional uses.

In the analytical realm, DETBA has been used as a reagent in the electrochemical oxidation of 3,4-dihydroxybenzoic acid to produce benzofuro[2,3-d]pyrimidine derivatives. sigmaaldrich.com It has also been employed in the DETBA assay for the determination of nicotine (B1678760) metabolites in human urine via HPLC. sigmaaldrich.comsielc.com Future work could focus on developing new analytical methods based on the specific reactivity of DETBA with other analytes of interest.

In the biomedical field, DETBA has shown promise as a coinitiator for the photopolymerization of dental materials, particularly in acidic environments where traditional coinitiators may be less effective. nih.gov Studies have demonstrated that the inclusion of DETBA can improve the polymerization kinetics and the degree of conversion of dental adhesives. nih.gov Further research could optimize its use in this application and explore other biocompatible polymer systems. Additionally, the diverse biological activities reported for barbituric acid derivatives, such as anticonvulsant and anti-inflammatory effects, suggest that novel DETBA derivatives could be designed and screened for a range of therapeutic applications. nih.gov Molecular docking studies are also being used to predict the potential inhibitory activity of new derivatives against biological targets. nih.gov

Q & A

Q. How can DETBA be optimized for spectrophotometric detection of malondialdehyde (MDA) in lipid peroxidation studies?

DETBA reacts with MDA to form a stable pink adduct measurable at 537 nm. Key optimization parameters include:

  • Reagent concentrations : Adjust Fe³⁺ (0.5–1.0 mM) and phosphoric acid (0.5–1.0 M) to enhance adduct stability .
  • Antioxidant interference : Add butylated hydroxytoluene (BHT, 0.01%) during lipid extraction to minimize oxidation artifacts .
  • Sample preparation : Use organic solvent extraction (e.g., n-butanol) to isolate the MDA-DETBA complex from plasma or tissue homogenates .

Q. What are the standard protocols for using DETBA in TBARS (thiobarbituric acid reactive substances) assays?

  • Homogenate treatment : Mix samples with 8.1% SDS, 20% acetic acid (pH 3.5), and 0.8% DETBA. Incubate at 95°C for 60 minutes .
  • Detection : Measure absorbance at 535 nm (spectrophotometric) or fluorescence at 515 nm excitation/529 nm emission (fluorometric) .
  • Calibration : Use 1,1,3,3-tetramethoxypropane as an MDA standard .

Q. How does DETBA compare to other thiobarbituric acid derivatives in detecting oxidative stress biomarkers?

DETBA offers superior stability in acidic conditions compared to 1,3-dimethylbarbituric acid, making it ideal for urinary metabolite analysis (e.g., nicotine) via HPLC with UV detection . Its ethyl groups reduce hydrolysis, improving reproducibility in long-term studies .

Advanced Research Questions

Q. What factors influence the formation of Michael adducts when DETBA reacts with aldehydes in synthetic chemistry?

  • Electronic effects : Electron-donating groups (e.g., -NMe₂ in 4-(dimethylamino)benzaldehyde) favor Knoevenagel condensation, while electron-withdrawing groups (e.g., -NO₂) promote Michael adduct formation .
  • Solvent and temperature : Reactions in ethanol at room temperature yield Michael adducts with arylaldehydes (e.g., 4-cyanobenzaldehyde), whereas reflux conditions may destabilize products .
  • Crystallographic validation : Single-crystal X-ray diffraction confirms mixed keto-enol tautomerism in adducts, critical for nonlinear optical (NLO) material design .

Q. How can fluorometric TBARS methods using DETBA be tailored for low-abundance samples (e.g., microencapsulated lipids)?

  • Extraction optimization : Use 0.5 M HCl for protein-rich matrices (e.g., raw meat) to enhance MDA recovery (91% efficiency) .
  • Sensitivity enhancement : Replace spectrophotometry with fluorometry (detection limit: 0.1 nmol MDA/g vs. 1.0 nmol/g in spectrophotometry) .
  • Interference mitigation : Adjust pH to 3.5–4.0 to suppress background fluorescence from sugars or amino acids .

Q. What methodological challenges arise when using DETBA in electrochemical studies, and how can they be resolved?

  • Nucleophile competition : In aqueous electro-oxidation of polyphenols (e.g., 3,4-dihydroxybenzoic acid), DETBA’s thiocarbonyl group competes with water, requiring controlled-potential coulometry to isolate reaction pathways .
  • Adduct stability : Use low-temperature (4°C) storage and inert atmospheres to prevent DETBA-MDA complex degradation .

Q. How can DETBA derivatives be engineered for chemosensing applications (e.g., cyanide detection)?

  • Structural modification : Attach ferrocene groups to DETBA’s thiobarbituric core to create redox-active sensors. The ferrocene-DETBA conjugate shows a colorimetric shift (yellow to purple) upon cyanide binding .
  • Validation : Confirm specificity via NMR titration and cyclic voltammetry, with a detection limit of 0.1 µM in aqueous media .

Methodological Troubleshooting

Q. How to address inconsistent TBARS results in heterogeneous biological samples?

  • Matrix effects : Normalize results to total protein content (e.g., Bradford assay) to account for variability in tissue homogenates .
  • Interference control : Include glutathione (1 mM) in extraction buffers to scavenge non-MDA aldehydes (e.g., formaldehyde) .

Q. Why do DETBA-based assays show variability in acidic photopolymerization systems?

  • pH sensitivity : DETBA’s co-initiator efficiency drops below pH 4.5 due to protonation of reactive sites. Use buffered formulations (pH 5.0–6.0) with camphorquinone for dental resin polymerization .

Data Interpretation

Q. How to resolve contradictions between TBARS and HPLC-MS data in lipid oxidation studies?

  • Specificity limitations : TBARS detects multiple aldehydes (e.g., 4-hydroxynonenal), whereas HPLC-MS with DETBA derivatization targets MDA specifically. Cross-validate with a hexanal-specific assay .
  • Quantitative thresholds : Report TBARS as “MDA equivalents” to acknowledge methodological constraints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.